N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound has been synthesized and characterized in various studies, highlighting its potential in the development of novel pharmaceutical agents and materials. For instance, research on pyridazino(4,5-b)indole-1-acetamide compounds, including morpholino derivatives, has shown activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic contexts (Habernickel, 2002). Furthermore, the synthesis of pyridine derivatives as insecticides demonstrates the compound's utility in agricultural applications, providing a potent alternative to existing insecticides (Bakhite et al., 2014).
Pharmacological Characterization
Pharmacological studies have identified certain derivatives of the compound as high-affinity antagonists for κ-opioid receptors, suggesting potential therapeutic applications in treating depression and addiction disorders. The compound "2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)" demonstrates significant selectivity and efficacy in both in vitro and in vivo models (Grimwood et al., 2011).
Biochemical Interactions and Molecular Docking
Further research into the interactions of similar compounds with biological targets has led to insights into their mechanisms of action at the molecular level. Studies on synthesized paracetamol derivatives, including morpholine and piperidine, have shown their ability to interact with DNA and proteins, suggesting potential biomedical applications in drug design and delivery systems (Raj, 2020).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against selected bacterial and fungal strains. This research underscores the compound's potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-16-5-4-6-17(13-16)14-19(28)22-15-18-23-20(26-7-2-3-8-26)25-21(24-18)27-9-11-29-12-10-27/h4-6,13H,2-3,7-12,14-15H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKHARGGXUCVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.